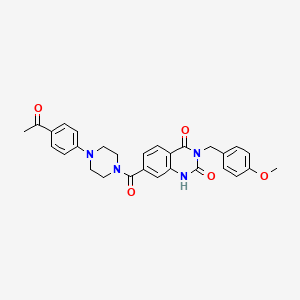
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C29H28N4O5 and its molecular weight is 512.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-(4-(4-acetylphenyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly its antimicrobial properties, mechanism of action, and potential therapeutic applications.
Structural Characteristics
The compound features a complex structure that includes:
- A quinazoline core with two carbonyl groups.
- A piperazine moiety , which enhances its pharmacological profile.
- Aromatic substituents that may influence biological interactions.
This structural arrangement allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Properties
Research indicates that derivatives of quinazoline, including this compound, exhibit significant antimicrobial activity. The primary mechanism involves the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV , which are crucial for bacterial DNA replication and transcription. By disrupting these processes, the compound can effectively lead to bacterial cell death.
The compound's mechanism primarily revolves around:
- Enzyme Inhibition : Binding to DNA gyrase and topoisomerase IV, preventing DNA replication.
- Structural Interactions : The presence of acetyl and methoxy groups may enhance binding affinity and specificity to bacterial targets .
Case Studies and Experimental Data
A variety of studies have evaluated the biological activity of quinazoline derivatives. Notable findings include:
-
Antimicrobial Efficacy :
- The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria , indicating broad-spectrum potential.
- Comparative studies showed that modifications in the substituents significantly affect antimicrobial potency. For instance, compounds with additional hydroxyl groups exhibited enhanced activity due to improved binding interactions .
- Cytotoxicity :
- Structure-Activity Relationship (SAR) :
Table 1: Summary of Biological Activities
Propriétés
Formule moléculaire |
C29H28N4O5 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C29H28N4O5/c1-19(34)21-5-8-23(9-6-21)31-13-15-32(16-14-31)27(35)22-7-12-25-26(17-22)30-29(37)33(28(25)36)18-20-3-10-24(38-2)11-4-20/h3-12,17H,13-16,18H2,1-2H3,(H,30,37) |
Clé InChI |
GLUCZYGDWVVUME-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















